N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a bromine atom at the 6th position of the benzothiazole ring and a tosyl group attached to the propanamide moiety, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar benzothiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
The compound may affect the cyclo-oxygenase (COX) pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes . Inhibition of these pathways can lead to reduced inflammation and pain .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis
Cellular Effects
The cellular effects of N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide are not well-documented. Benzothiazole derivatives have been shown to have inhibitory effects on the growth of M. tuberculosis . They may influence cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole ring is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Tosylation: The brominated benzothiazole is reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Amidation: Finally, the tosylated benzothiazole is coupled with 3-aminopropanoic acid or its derivative under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
- N-(6-fluorobenzo[d]thiazol-2-yl)-3-tosylpropanamide
- N-(6-iodobenzo[d]thiazol-2-yl)-3-tosylpropanamide
Comparison:
- Uniqueness: N-(6-bromobenzo[d]thiazol-2-yl)-3-tosylpropanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
- Reactivity: The bromine atom provides a balance between reactivity and stability, making it suitable for various chemical transformations.
- Biological Activity: The biological activity of the compound may differ from its analogs due to variations in the size, electronegativity, and steric effects of the halogen atoms.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S2/c1-11-2-5-13(6-3-11)25(22,23)9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)24-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRLNVYNQXUAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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